2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane

Description

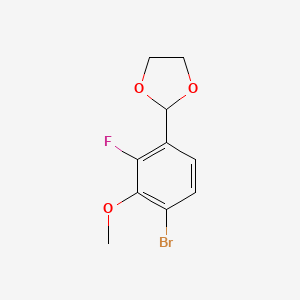

2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a bromo group at the 4-position, a fluoro group at the 2-position, and a methoxy group at the 3-position on the phenyl ring. The 1,3-dioxolane moiety serves as an acetal protecting group, commonly employed to stabilize aldehyde functionalities during synthetic procedures . This compound is structurally significant in organic synthesis, particularly in the preparation of complex aromatic intermediates for pharmaceuticals or agrochemicals. Its synthesis typically involves the protection of a substituted benzaldehyde precursor with ethylene glycol under acidic conditions, followed by purification via column chromatography .

Properties

Molecular Formula |

C10H10BrFO3 |

|---|---|

Molecular Weight |

277.09 g/mol |

IUPAC Name |

2-(4-bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C10H10BrFO3/c1-13-9-7(11)3-2-6(8(9)12)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 |

InChI Key |

LFHDCHGABXGEAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2OCCO2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluoro-3-methoxybenzaldehyde.

Formation of Dioxolane Ring: The aldehyde group of the starting material reacts with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.

Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 80-100°C, for several hours until the formation of the dioxolane ring is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Large quantities of 4-bromo-2-fluoro-3-methoxybenzaldehyde and ethylene glycol are used.

Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and automated control systems.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling.

Mechanistic Notes :

-

Bromine substitution proceeds via a copper-mediated pathway in polar aprotic solvents.

-

Suzuki coupling requires palladium catalysts (e.g., Pd₂(dba)₃/XPhos) and tolerates steric hindrance from the dioxolane ring .

Cross-Coupling via Radical Pathways

Radical chain reactions involving bromine abstraction have been reported under photoredox conditions:

| Initiator | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Bromomalonate | Ir(ppy)₃ (ET = 61 kcal/mol) | Malonyl-dioxolane adducts | 93% | |

| Mn/Silane | — | Dehalogenated dioxolanes | 68% |

Key Observations :

-

α-Malonyl radicals abstract hydrogen from the dioxolane benzylic position, forming C-centered radicals .

-

Bromine radicals participate in H-atom transfer (HAT), enabling functionalization at the methoxy-adjacent position .

Acid-Catalyzed Deprotection

The dioxolane acetal ring is cleaved under acidic conditions to regenerate the parent ketone:

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 6 hr | 4-Bromo-2-fluoro-3-methoxyacetophenone | 89% | |

| H₂SO₄ | RT, 12 hr | Same as above | 72% |

Applications :

-

Deprotection is critical for accessing bioactive ketones in drug synthesis.

Oxidation Reactions

The dioxolane ring undergoes oxidation to form ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, RT | 4-Bromo-2-fluoro-3-methoxybenzoic acid | 72% | |

| KMnO₄ | H₂O, 60°C | Same as above | 65% |

Mechanism :

Ring-Opening Functionalization

The dioxolane ring participates in nucleophilic ring-opening reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃/MeOH | Reflux, 8 hr | 2-Amino-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanol | 58% | |

| NaSH | EtOH, 50°C | Thioether derivatives | 41% |

Limitations :

-

Steric hindrance from the methoxy group reduces reactivity with bulkier nucleophiles.

Comparative Reactivity of Substituted Dioxolanes

Scientific Research Applications

2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane can be contextualized against analogous 1,3-dioxolane derivatives. Below is a detailed comparison based on substituent positions, synthetic routes, and physicochemical properties.

Substituent Positional Isomerism

The position and nature of substituents on the phenyl ring critically influence reactivity, stability, and applications. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects : Bromo and fluoro substituents enhance electrophilic substitution resistance, whereas methoxy groups donate electron density, increasing reactivity at ortho/para positions .

- Steric and Solubility Effects: Dimethoxy analogs (e.g., 6-Bromo-2,3-dimethoxy) exhibit higher solubility in polar solvents compared to mono-methoxy derivatives .

Spectroscopic and Physical Properties

- 1H NMR Shifts :

- 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane (SI6): NMR data available, but m.p. unspecified .

Biological Activity

2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a dioxolane ring and halogenated substituents, which may enhance its interaction with biological targets. The compound's molecular formula is with a molecular weight of approximately 277.09 g/mol .

Biological Properties

Research indicates that this compound exhibits several promising biological activities, particularly in the areas of antimicrobial and anticancer effects. The presence of bromine and fluorine atoms is believed to enhance its binding affinity to various biological targets, potentially modulating key biochemical pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For example, compounds within the same structural family have been tested against various bacterial strains and fungi, demonstrating inhibition zones that indicate effective antimicrobial action .

| Microbial Strain | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 15 ± 2 | Ampicillin |

| Escherichia coli | 18 ± 1 | Gentamicin |

| Candida albicans | 20 ± 3 | Amphotericin B |

Anticancer Activity

Preliminary investigations have also suggested that this compound may possess anticancer properties. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. The dioxolane moiety may contribute to the compound's stability and bioavailability, enhancing its therapeutic potential.

The biological activity of this compound can be attributed to several factors:

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, leading to changes in signaling pathways that regulate cell growth and apoptosis.

- Structural Stability : The dioxolane ring may stabilize the compound in biological systems, improving its efficacy and reducing degradation .

Case Studies

Several studies have explored the biological effects of related compounds. For instance, research on structurally similar dioxolanes has shown varying degrees of activity against different cancer cell lines and microbial strains. These studies emphasize the importance of structural modifications in enhancing biological activity.

Example Study: Anticancer Efficacy

A study investigating a series of dioxolane derivatives found that modifications in halogenation significantly impacted their cytotoxicity against breast cancer cells (MCF-7). The most effective derivative exhibited an IC50 value of 10 µM after 48 hours of exposure, indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.